molecular formula C20H16N2OS2 B2798524 2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-08-9

2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2798524
CAS No.: 478030-08-9
M. Wt: 364.48
InChI Key: IPBAMPUCNBCJDC-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine ( 478030-08-9) is a high-purity synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. This benzothieno[3,2-d]pyrimidine derivative belongs to a privileged scaffold in drug discovery due to its versatile biological activity profile and ability to interact with diverse therapeutic targets . Researchers value this specific analog for its structural features, including the allylsulfanyl moiety at the 2-position and the ortho-methylphenoxy group at the 4-position, which contribute to its molecular recognition properties and potential as a kinase inhibitor or receptor ligand. This compound is representative of a chemotype with demonstrated significance in neuroscience research, particularly as ligands for serotonergic receptors including the 5-HT7 receptor, which represents a promising target for neuropsychiatric disorders . The benzothienopyrimidine core structure also shows substantial potential in oncology research, as related analogs have exhibited potent antiproliferative activity against human cancer cell lines and have been investigated as selective inhibitors of various kinase targets important in cancer signaling pathways . The compound serves as a key intermediate or final product in synthetic routes exploring structure-activity relationships, enabling researchers to develop novel therapeutic agents for conditions previously deemed untreatable. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product appropriately in accordance with their institution's safety protocols for investigational compounds.

Properties

IUPAC Name

4-(2-methylphenoxy)-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c1-3-12-24-20-21-17-14-9-5-7-11-16(14)25-18(17)19(22-20)23-15-10-6-4-8-13(15)2/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBAMPUCNBCJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC3=C2SC4=CC=CC=C43)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Allylsulfanyl)-4-(2-methylphenoxy) benzothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure combining a benzothieno moiety with a pyrimidine core, further substituted with an allylsulfanyl group and a 2-methylphenoxy group. Its molecular formula is C20H16N2OS2C_{20}H_{16}N_{2}OS_{2} with a molar mass of 364.48 g/mol, which influences its biological interactions and solubility characteristics .

Antimicrobial Activity

Research indicates that derivatives of benzothieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies show that related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range below 200 µg/mL, indicating potent antimicrobial activity .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus<40Strongly effective
Escherichia coli<132Moderate efficacy
Candida albicans<207Broad-spectrum activity

Anticancer Properties

The anticancer potential of 2-(Allylsulfanyl)-4-(2-methylphenoxy) benzothieno[3,2-d]pyrimidine has been explored through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival. Notably, analogs containing similar structural motifs have shown selective toxicity towards cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for developing therapies against chronic inflammatory conditions. Research indicates that certain benzothieno-pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in experimental models .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Benzothiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication .
  • Molecular Docking Studies : Computational analysis reveals strong binding affinities to target proteins involved in bacterial virulence and cancer cell growth .
  • Quorum Sensing Interference : Some studies suggest that these compounds can disrupt quorum sensing in bacteria, reducing biofilm formation and virulence factor expression .

Case Studies

  • Antimicrobial Efficacy Against Biofilms : A study examined the effect of halogenated pyrimidines on biofilm formation by Staphylococcus aureus, revealing that certain derivatives significantly reduced biofilm biomass and bacterial viability .
  • Cancer Cell Line Testing : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells, suggesting its potential as an anticancer agent .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 2-(Allylsulfanyl)-4-(2-methylphenoxy)benzothieno[3,2-d]pyrimidine exhibit significant biological activities. These include:

  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. Its structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential use in developing new antimicrobial agents.
  • Antiviral Activity : Some derivatives exhibit antiviral properties, making them candidates for further research in virology.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityUniqueness
Benzothieno[3,2-d]pyrimidinesFused benzothieno and pyrimidine ringsAnticancer activityVaries in substituents affecting potency
ThienopyrimidinesThienyl groups attached to pyrimidinesAntimicrobial propertiesDifferent sulfur positioning influences reactivity
Pyrrolo[2,3-d]pyrimidinesPyrrole fused with pyrimidineAntiviral activityDistinct nitrogen positioning alters biological pathways

Research Findings

Recent studies have focused on identifying novel anticancer compounds through screening drug libraries that include derivatives of benzothieno-pyrimidines. For instance, a study highlighted the anticancer properties of similar compounds when tested on multicellular spheroids, indicating their effectiveness in mimicking in vivo conditions .

Case Studies

  • Anticancer Screening : A study published in January 2019 demonstrated the efficacy of a compound library that included derivatives like 2-(Allylsulfanyl)-4-(2-methylphenoxy)benzothieno[3,2-d]pyrimidine against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as a lead compound for further development .
  • Microbial Resistance : Investigations into the antimicrobial properties of thienopyrimidine derivatives have shown promising results against resistant strains of bacteria. The structural modifications present in compounds like 2-(Allylsulfanyl)-4-(2-methylphenoxy)benzothieno[3,2-d]pyrimidine may enhance their activity against these pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological activity of benzothieno[3,2-d]pyrimidine derivatives is highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Benzothieno[3,2-d]pyrimidine Derivatives
Compound Name/ID Substituents (Position 2/4) Key Pharmacological Properties References
Target Compound Allylsulfanyl (2), 2-methylphenoxy (4) Structural analog; inferred COX-2 inhibition based on class activity. Fluorescence properties not reported.
Compound 4 (Antipyrine derivative) 1,3-dimethyl-2,4-dioxo substituent High COX-2 affinity (ΔG = −9.4 kcal/mol); moderate fluorescence quantum yield (Φfl = 0.032). Demonstrated anti-inflammatory activity in vitro.
Compound 8 Cyclohexylthio (2) Moderate COX-2 inhibition (IC50 = 1.8 μM); suppresses PGE2 and IL-6. Lower fluorescence compared to antipyrine derivatives.
Compound 9 2,4-Difluorophenylthio (2) Strong COX-2 inhibition (IC50 = 1.2 μM); high selectivity over COX-1. Fluorescence properties not quantified.
2-(Benzylsulfanyl)-4-(2,4-difluorophenoxy) Benzylsulfanyl (2), 2,4-difluorophenoxy (4) No direct pharmacological data reported. Structurally similar; molecular weight = 386.4 g/mol. Discontinued commercial availability limits further study.
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl) Benzylsulfanyl (2), pyrrolidinyl (4) Purity >90%; molecular weight = 377.53 g/mol. No biological data available. Highlights synthetic versatility of the benzothieno[3,2-d]pyrimidine scaffold.

Pharmacological Activity

  • COX-2 Inhibition : Derivatives with bulky or electron-withdrawing substituents (e.g., 2,4-difluorophenylthio in Compound 9) exhibit enhanced COX-2 affinity and selectivity. The target compound’s allylsulfanyl group may confer moderate activity, though specific IC50 values remain unreported .

Q & A

Q. What are the standard synthetic routes for 2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the construction of the benzothieno[3,2-d]pyrimidine core. Key steps include:

  • Thioether formation : Introduction of the allylsulfanyl group via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Phenoxy substitution : Coupling 2-methylphenol derivatives to the pyrimidine ring using Mitsunobu or Ullmann-type reactions . Optimization focuses on solvent choice (polar aprotic solvents for solubility), temperature control (to minimize side reactions), and catalyst selection (e.g., Pd for cross-coupling) .

Q. How is structural integrity and purity confirmed for this compound?

Methodologies include:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and IR for functional group validation (e.g., S–C stretching at ~600 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and TLC for reaction monitoring .
  • Mass spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight .

Q. What functional groups influence the compound’s reactivity in downstream modifications?

The allylsulfanyl group enables thiol-ene click chemistry or oxidation to sulfones, while the phenoxy moiety allows electrophilic aromatic substitution (e.g., nitration) . The pyrimidine core is susceptible to nucleophilic attack at C2/C4 positions, facilitating derivatization .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Core scaffold variations : Compare analogs with modified ring systems (e.g., tetrahydrobenzothieno vs. dihydrothieno scaffolds) to assess rigidity effects .
  • Substituent libraries : Synthesize derivatives with halogenated, alkylated, or electron-withdrawing groups on the phenoxy/allylsulfanyl moieties .
  • Computational docking : Use X-ray crystallography data (e.g., bond angles in the pyrimidine ring) to model interactions with target enzymes .

Q. How to resolve contradictions in biological activity data across similar analogs?

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in kinase inhibition) to identify outliers .
  • Solubility/pKa profiling : Address false negatives caused by poor solubility (e.g., logP >4) using co-solvents like DMSO .
  • Metabolic stability assays : Test for rapid degradation in liver microsomes, which may explain discrepancies in in vivo vs. in vitro activity .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., kinases) using the pyrimidine core as an ATP mimic .
  • QSAR models : Train algorithms on datasets with substituent electronic parameters (Hammett σ) to correlate with inhibition potency .

Q. How to optimize reaction conditions for scaled-up synthesis while maintaining yield?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify robust conditions .
  • Flow chemistry : Implement continuous flow systems to improve heat/mass transfer in exothermic steps (e.g., thioether formation) .

Methodological Challenges and Solutions

Q. What techniques address low yields in multi-step syntheses?

  • Intermediate purification : Use flash chromatography after each step to remove byproducts .
  • Protecting groups : Temporarily block reactive sites (e.g., pyrimidine N1) during allylsulfanyl introduction .

Q. How to characterize degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze via LC-MS/MS .
  • Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradants .

Q. What strategies validate the compound’s mechanism of action in cellular assays?

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to intended proteins .
  • CRISPR knockouts : Eliminate putative targets (e.g., kinases) to test for loss of compound efficacy .

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